2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide typically involves the condensation of a carboxylic acid with an amine. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The use of ultrasonic irradiation and recoverable catalysts ensures that the process is efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield corresponding alcohols.
Scientific Research Applications
2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)acetamide: This compound shares a similar bromophenyl group and amide structure.
4-(4-bromophenyl)-thiazol-2-amine: This compound also contains a bromophenyl group and is used in similar applications.
Uniqueness
2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C15H23BrN2O |
---|---|
Molecular Weight |
327.26 g/mol |
IUPAC Name |
2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-5-7-13(16)8-6-12/h5-8,10-11,14H,9,17H2,1-4H3 |
InChI Key |
DTVZBHOUVZDGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)Br)C(C)C)N |
Origin of Product |
United States |
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